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Compound of Interest

Compound Name:
Isopropyl 5-acetyl-2-

bromobenzoate

Cat. No.: B8075873

Get Quote

Executive Summary & Retrosynthetic Strategy
The synthesis of Isopropyl 5-acetyl-2-bromobenzoate presents specific regiochemical and

steric challenges. The ortho-bromo substituent provides significant steric hindrance to the

carboxylic acid, while the meta-acetyl group (relative to the acid) acts as an electron-

withdrawing group.

To achieve scalable, high-purity production, we utilize a Two-Stage One-Pot protocol involving

in situ generation of the acid chloride followed by esterification. This method avoids the

isolation of the moisture-sensitive acid chloride intermediate, reducing handling risks while

maximizing yield.

Synthetic Pathway Visualization

Figure 1: Retrosynthetic pathway and activation strategy for the target ester.
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Figure 1: The preferred route activates the sterically hindered benzoic acid via an acid chloride

intermediate to drive the reaction to completion against the secondary alcohol (isopropanol).

Critical Process Parameters (CPP)
The following parameters have been identified as critical for maintaining safety and quality

during scale-up (>1 kg batch size).

Parameter Setpoint Criticality Rationale

Moisture Content < 0.05% (KF) High

Water hydrolyzes the

acid chloride back to

the starting acid,

stalling conversion.

SOCl₂ Stoichiometry 1.20 – 1.30 eq Medium

Excess ensures

complete activation;

too much requires

extended stripping

times.

Reaction Temp (Step

1)
70 – 80°C High

Required to overcome

steric hindrance of the

ortho-bromo group

during activation.

Addition Temp (Step

2)
< 10°C High

Exothermic quenching

of acid chloride with

Isopropanol must be

controlled to prevent

impurity formation.

Base Scavenger
1.5 eq (Et₃N or

Pyridine)
Medium

Neutralizes HCl by-

product; prevents

acid-catalyzed

degradation of the

acetyl group.
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Detailed Experimental Protocol
Scale: 1.0 kg Input (5-Acetyl-2-bromobenzoic acid) Expected Yield: 92 – 95% Purity: >99.0%

(HPLC a/a)

Materials & Equipment
Reactor: 10 L Glass-lined or Hastelloy reactor equipped with an overhead stirrer, reflux

condenser, nitrogen inlet, and a scrubber system (NaOH) for acidic off-gases.

Starting Material: 5-Acetyl-2-bromobenzoic acid (CAS: 1612219-56-3).[1]

Reagents: Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF), Toluene (Anhydrous),

Isopropanol (IPA), Triethylamine (Et₃N).

Step-by-Step Methodology
Phase 1: Acid Chloride Formation (Activation)

Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes to ensure an oxygen-free and

moisture-free environment.

Charging: Charge Toluene (5.0 L) and 5-Acetyl-2-bromobenzoic acid (1.0 kg, 4.11 mol) into

the reactor. Agitate at 150 RPM to form a slurry.

Catalyst Addition: Add DMF (5.0 mL, 0.065 mol) as a catalyst. Note: DMF forms the

Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

Chlorination: Heat the mixture to 50°C. Add Thionyl Chloride (635 g, 390 mL, 5.34 mol)

dropwise via an addition funnel over 45 minutes.

Caution: Significant evolution of SO₂ and HCl gas will occur. Ensure scrubber is active.

Reaction: Heat the reaction mass to 75–80°C and stir for 3–4 hours.

IPC (In-Process Control): Take an aliquot, quench with dry methanol, and analyze by

HPLC. Disappearance of the acid peak (<0.5%) indicates completion (converted to methyl

ester for analysis).
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Distillation: Apply partial vacuum (300–400 mbar) and distill off approximately 20-30% of the

solvent volume (Toluene + excess SOCl₂) to remove unreacted thionyl chloride.

Why: Removing excess SOCl₂ prevents side reactions with Isopropanol in the next step.

Phase 2: Esterification
Cooling: Cool the reaction mass (Acid Chloride solution) to 0–5°C.

Base Preparation: In a separate vessel, mix Isopropanol (370 g, 6.16 mol) and Triethylamine

(625 g, 6.17 mol).

Addition: Slowly add the IPA/Base mixture to the reactor over 60–90 minutes, maintaining

the internal temperature below 15°C.

Exotherm Warning: This step is highly exothermic. Adjust addition rate based on cooling

capacity.

Completion: Allow the mixture to warm to 20–25°C and stir for 2 hours.

Quench: Add Water (3.0 L) to the reactor to dissolve triethylamine hydrochloride salts.

Phase 3: Work-up and Isolation[2]
Phase Separation: Stop agitation and allow layers to settle (30 min). Separate the lower

aqueous layer.

Washing: Wash the organic (Toluene) layer with:

5% NaHCO₃ solution (2.0 L) to neutralize residual acidity.

Brine (2.0 L) to dry the organic layer.

Concentration: Distill the Toluene under reduced pressure (<50°C) to obtain the crude

oil/solid.

Crystallization (Optional but Recommended):

If the product solidifies (MP is estimated >40°C), recrystallize from Heptane/IPA (9:1).
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Heat to 60°C to dissolve, cool slowly to 0°C. Filter and dry.

Analytical Control Strategy
Trustworthiness in scale-up relies on robust analytical monitoring.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 254 nm (Aromatic carbonyl absorption).

Retention Time Logic:

Starting Acid: Elutes early (polar).

Target Ester: Elutes late (non-polar isopropyl group).

Impurity (Des-bromo): Elutes slightly before target (if hydrogenolysis occurs, unlikely

here).

Process Safety & Engineering Controls
Thermal Hazards
The reaction of acid chlorides with alcohols is significantly exothermic (

to

kJ/mol). On a 1 kg scale, this heat release can overwhelm standard laboratory chillers if
addition is too fast.

Engineering Control: Use a jacketed reactor with a dedicated cryostat. Ensure the dosing

pump is interlocked with the internal temperature probe (stop dosing if T > 15°C).
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Gas Evolution
Step 1 generates 1 mole of SO₂ and 1 mole of HCl for every mole of product.

Scrubbing Protocol: The off-gas line must pass through a trap containing 10-15% NaOH

solution. Do not seal the system completely; ensure a pressure relief path exists.

Process Flow Diagram (Graphviz)
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Figure 2: Unit Operation Workflow for Scale-Up
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Figure 2: Sequential unit operations emphasizing the critical distillation step to remove thionyl

chloride before esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5. Isopropyl 5-acetyl-2-bromobenzoate_1956377-40-4_Hairui Chemical [hairuichem.com]

6. CAS 1956377-40-4 报价/温州共赢化学/25KG/￥0 /莫德化学ModeChem/名称 Isopropyl 5-
acetyl-2-bromobenzoate [modechem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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